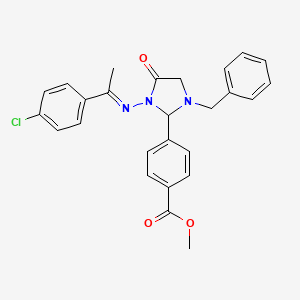
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DFP-10825, is a chemical compound with potential applications in the field of scientific research. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide binds to specific proteins through its oxadiazole moiety, which forms a stable complex with the protein. Upon binding, the compound undergoes a conformational change that results in the emission of fluorescence. The exact mechanism by which this compound exhibits anti-inflammatory properties is not yet fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In addition to its fluorescent properties and anti-inflammatory activity, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to modulate the activity of specific ion channels in neurons, suggesting a potential role in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide as a fluorescent probe is its high sensitivity and specificity for protein-protein interactions. It is also relatively easy to use and can be applied to a variety of experimental systems. However, one limitation of using this compound is its potential toxicity to cells and tissues, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new anti-inflammatory drugs based on the compound's structure and activity. Another area of research is the identification of specific proteins that interact with this compound, which could provide insights into protein function and disease mechanisms. Additionally, further studies on the compound's effects on cancer cells and ion channels could lead to the development of new cancer therapies and treatments for neurological disorders.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,3-dimethylbenzoyl chloride with 2-fluoro-3-nitrobenzoic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reduced using palladium on carbon and hydrogen gas to obtain this compound. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in scientific research as a fluorescent probe for the detection of protein-protein interactions. It has been found to bind to specific proteins and emit fluorescence upon interaction, making it a useful tool for studying protein function and interactions in cells and tissues. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-6-5-9-16(13(12)2)21-17(24)10-11-18-22-19(23-25-18)14-7-3-4-8-15(14)20/h3-9H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHLMFOMYCGUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

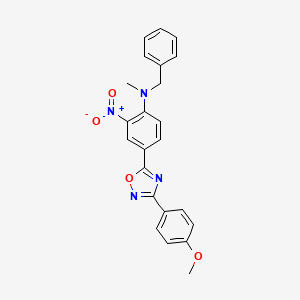
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)
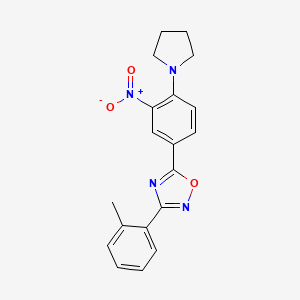
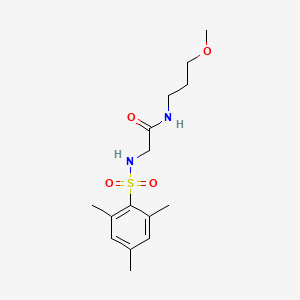

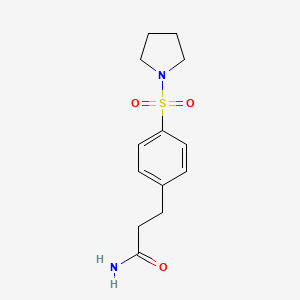
![3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)
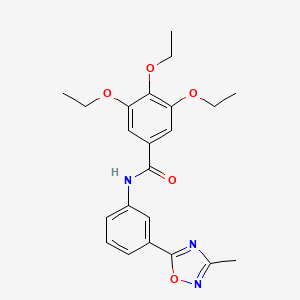
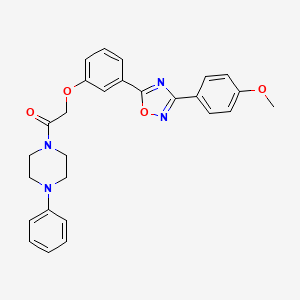


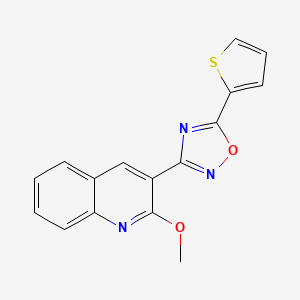
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
